molecular formula C8H13ClN4 B13337664 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine

2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine

Cat. No.: B13337664
M. Wt: 200.67 g/mol
InChI Key: UCFIYCGRHQHCCZ-UHFFFAOYSA-N
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Description

N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with N,N-dimethylethylenediamine results in the formation of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine .

Mechanism of Action

The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound’s pyrimidine ring can interact with serotonin receptor sites, enhancing binding affinity due to the electron-deficient nature of the pyrimidine ring . This interaction is crucial for its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H13ClN4/c1-13(2)6-5-10-7-3-4-11-8(9)12-7/h3-4H,5-6H2,1-2H3,(H,10,11,12)

InChI Key

UCFIYCGRHQHCCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=NC=C1)Cl

Origin of Product

United States

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